Methyl 2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3-benzoxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3-benzoxazole-5-carboxylate is a complex organic compound that features a benzoxazole ring fused with a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3-benzoxazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a halogenated acetyl compound under basic conditions.
Benzoxazole Ring Formation: The benzoxazole ring is often formed by cyclization of an ortho-aminophenol with a carboxylic acid derivative.
Coupling of the Rings: The thiazole and benzoxazole rings are then coupled through a sulfanyl linkage, often using a thiolating agent such as thiourea.
Final Esterification: The final step involves esterification of the carboxyl group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3-benzoxazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interactions: It can interact with proteins, altering their conformation and function.
Pathways Involved: The compound may affect signaling pathways related to cell growth and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Benzoxazole Derivatives: Compounds such as benoxaprofen and flunoxaprofen are known for their anti-inflammatory properties.
Uniqueness
Methyl 2-({[2-(acetylamino)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3-benzoxazole-5-carboxylate is unique due to its combined thiazole and benzoxazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H13N3O4S2 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 2-[(2-acetamido-1,3-thiazol-4-yl)methylsulfanyl]-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C15H13N3O4S2/c1-8(19)16-14-17-10(6-23-14)7-24-15-18-11-5-9(13(20)21-2)3-4-12(11)22-15/h3-6H,7H2,1-2H3,(H,16,17,19) |
InChI Key |
PVFBNGLBNQMDFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CSC2=NC3=C(O2)C=CC(=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.